molecular formula C18H19O8PS B10770836 4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid

4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid

Cat. No. B10770836
M. Wt: 426.4 g/mol
InChI Key: ILJWMHLLBUNHIQ-UHFFFAOYSA-N
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Description

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Chemical Reactions Analysis

PMID19191557C32: undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the core structure of PMID19191557C32 .

Scientific Research Applications

PMID19191557C32: has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying various organic reactions and mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is being explored for its potential therapeutic effects, particularly in the treatment of diseases related to its molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID19191557C32 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors related to the compound’s therapeutic potential .

Comparison with Similar Compounds

PMID19191557C32: can be compared with other similar compounds, such as:

  • GTPL3123
  • BDBM50292852
  • PMID9871507C14
  • DMY28QM

These compounds share similar core structures and functional groups, but they may differ in their specific chemical properties and biological activities.

properties

Molecular Formula

C18H19O8PS

Molecular Weight

426.4 g/mol

IUPAC Name

4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid

InChI

InChI=1S/C18H19O8PS/c19-27(20,21)18(28(22,23)24)6-2-4-13-3-1-5-15(11-13)26-16-7-8-17-14(12-16)9-10-25-17/h1,3,5,7-12,18H,2,4,6H2,(H2,19,20,21)(H,22,23,24)

InChI Key

ILJWMHLLBUNHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)OC=C3)CCCC(P(=O)(O)O)S(=O)(=O)O

Origin of Product

United States

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